Bistris hydrochloride

説明

Role of Bis-Tris Hydrochloride in Modern Buffer System Design

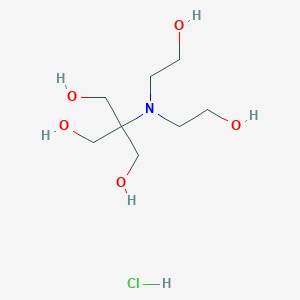

Bis-Tris HCl (C₈H₂₀ClNO₅, MW 245.70 g/mol) is a synthetic zwitterionic buffer with a pKa of 6.36 at 20°C, effective in the pH range of 5.8–7.2. Its molecular structure features a central propane-1,3-diol backbone substituted with hydroxymethyl and bis(2-hydroxyethyl)amino groups, which confer high water solubility (0.5 g/mL) and low membrane permeability. These properties make it particularly suitable for:

- Protein and nucleic acid electrophoresis : Bis-Tris HCl’s low conductivity reduces Joule heating, enabling higher resolution in polyacrylamide gels.

- Cell culture media : Unlike Tris buffers, Bis-Tris HCl does not alter osmotic balance or inhibit mammalian cell growth.

- Metal-sensitive assays : The buffer’s minimal metal chelation preserves enzymatic activity in reactions involving Ca²⁺, Mg²⁺, or Zn²⁺.

Table 1: Key Physicochemical Properties of Bis-Tris HCl

| Property | Value | Source |

|---|---|---|

| Molecular weight | 245.70 g/mol | |

| Melting point | 100–104°C | |

| pKa (20°C) | 6.36 | |

| Water solubility | 0.5 g/mL | |

| Useful pH range | 5.8–7.2 |

Theoretical Framework for Zwitterionic Buffer Selection in Complex Biological Matrices

Selecting an optimal zwitterionic buffer requires evaluating six criteria:

- pKa proximity to target pH : Bis-Tris HCl’s pKa of 6.36 aligns with physiological and biochemical conditions (pH 6–8).

- High water solubility : Ensures preparation of concentrated stock solutions (up to 1 M) without precipitation.

- Low ionic strength : Minimizes interference with electrostatic protein interactions.

- Chemical stability : Resists enzymatic degradation and maintains pH over extended periods.

- Minimal UV absorbance : Critical for spectrophotometric assays at 260–280 nm.

- Non-reactivity with metals : Preserves metalloenzyme function and avoids false positives in chelation assays.

The Henderson-Hasselbalch equation governs buffer capacity: $$ \text{pH} = \text{pKa} + \log \frac{[\text{A}^-]}{[\text{HA}]} $$ For Bis-Tris HCl, this relationship ensures stable buffering within ±1 pH unit of its pKa, even at low concentrations (10–50 mM).

特性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5.ClH/c10-3-1-9(2-4-11)8(5-12,6-13)7-14;/h10-14H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYRVLHAMHQVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(CO)(CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585090 | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124763-51-5 | |

| Record name | Bistris hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124763515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISTRIS HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZZ5RR1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

BIS-TRIS hydrochloride is primarily used as a buffer in biological and biochemical research.

Mode of Action

BIS-TRIS hydrochloride acts by resisting changes in pH . It can accept or donate protons (H+ ions) to prevent drastic changes in the hydrogen ion concentration, thereby maintaining a stable pH environment. This property makes it valuable in experiments where the pH needs to be kept constant.

Biochemical Pathways

By maintaining a stable pH, BIS-TRIS hydrochloride allows these reactions to proceed under optimal conditions.

Result of Action

The primary result of BIS-TRIS hydrochloride’s action is the maintenance of a stable pH environment. This stability allows biological and biochemical reactions to proceed as expected, leading to reliable experimental results.

Action Environment

The efficacy and stability of BIS-TRIS hydrochloride are influenced by several environmental factors. Its buffering capacity is optimal in the pH range of 5.8-7.2. Temperature can also affect its performance, with a change in temperature leading to a change in its pKa value. Furthermore, BIS-TRIS hydrochloride is stable at room temperature and its solutions are stable for months at 2-8°C.

生化学分析

Biochemical Properties

BIS-TRIS hydrochloride has a pKa of 6.5 at 25°C, making it an effective buffer within the pH range of 5.8 to 7.2. This property allows it to maintain a stable pH environment, which is crucial for various biochemical reactions. The exact enzymes, proteins, and other biomolecules that BIS-TRIS hydrochloride interacts with can vary depending on the specific biochemical reaction or process. The nature of these interactions typically involves the stabilization of pH to ensure optimal conditions for these biomolecules to function.

Temporal Effects in Laboratory Settings

In laboratory settings, BIS-TRIS hydrochloride is known for its stability. Aqueous solutions of BIS-TRIS hydrochloride may be sterile-filtered and are stable to autoclaving. These solutions should be stable for months at 2-8°C. This stability, along with its buffering capacity, makes BIS-TRIS hydrochloride a valuable tool in various in vitro and in vivo studies.

生物活性

2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride, commonly known as bis-tris, is a zwitterionic compound widely used in biochemical and biological research. It serves primarily as a buffer agent due to its ability to maintain stable pH levels in various biological systems. This article explores the biological activity of bis-tris, focusing on its mechanisms of action, physiological effects, and relevant case studies.

- IUPAC Name : 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

- Molecular Formula : C₈H₁₉NO₅

- Molecular Weight : 209.24 g/mol

- CAS Number : 6976-37-0

Buffering Capacity

Bis-tris is particularly effective in maintaining pH stability in biological experiments. Its buffering range is optimal between pH 6.0 and 7.5, making it suitable for various biological assays, including enzyme reactions and cell culture applications .

Interaction with Biological Systems

Research indicates that bis-tris is not a naturally occurring metabolite but can be found in human blood following exposure to this compound or its derivatives . This highlights its relevance in studies involving human health and environmental exposure assessments.

Safety Profile

According to safety data sheets, bis-tris does not exhibit endocrine-disrupting properties at concentrations below 0.1% . It is classified as non-toxic to aquatic life, with LC50 values exceeding 100 mg/L for various species . However, it may cause irritation upon contact with skin or eyes.

Case Study 1: Enzyme Stability

A study published in the journal Biotechnology demonstrated that bis-tris effectively stabilized enzymes during storage and activity assays. The researchers found that enzymes buffered with bis-tris maintained higher activity levels over extended periods compared to those buffered with traditional buffers like phosphate or Tris .

| Buffer Type | Enzyme Activity (% of Control) | Storage Duration |

|---|---|---|

| Bis-tris | 95 | 30 days |

| Phosphate | 75 | 30 days |

| Tris | 80 | 30 days |

Case Study 2: Cell Culture Applications

In another study examining cell culture environments, bis-tris was shown to enhance cell viability and proliferation rates in mammalian cell lines compared to other buffering agents. The results indicated that cells cultured in bis-tris maintained physiological pH levels more effectively during metabolic activities .

| Buffer Type | Cell Viability (%) | Proliferation Rate (cells/mL) |

|---|---|---|

| Bis-tris | 90 | 1.5 x 10^6 |

| Phosphate | 70 | 1.0 x 10^6 |

| Tris | 75 | 1.2 x 10^6 |

科学的研究の応用

Affinity Chromatography :

Bis-Tris is often employed in affinity chromatography protocols for protein purification due to its low absorbance at UV wavelengths, allowing for accurate monitoring of protein concentrations without interference .

Case Study Example :

In a study published in the Journal of Chromatography, researchers utilized Bis-Tris buffers to purify recombinant proteins from E. coli, demonstrating enhanced yield and purity compared to traditional buffers like Tris .

Applications in Cell Culture

Cell Viability Studies :

Bis-Tris hydrochloride is used in cell culture media formulations where precise pH control is necessary for optimal cell growth and viability. Its non-toxic nature makes it suitable for use with mammalian cells .

Experimental Findings :

Research has shown that using Bis-Tris buffers can improve the consistency of cell culture experiments by minimizing pH fluctuations during incubation periods .

Pharmaceutical Formulations

Stability Studies :

In pharmaceutical development, Bis-Tris serves as an excipient in formulations requiring stable pH environments for drug stability and efficacy. Its compatibility with various active pharmaceutical ingredients (APIs) has been documented in multiple studies .

Regulatory Insights :

The FDA recognizes Bis-Tris as a safe component in pharmaceutical formulations, provided it meets specified purity criteria .

Environmental and Toxicological Studies

Human Exposome Research :

Recent studies have identified Bis-Tris as part of the human exposome, emphasizing its presence in various environmental samples and potential health implications due to exposure . This highlights the need for ongoing research into its environmental fate and biological effects.

類似化合物との比較

Comparison with Tris-HCl (CAS 1185-53-1)

- Structural Differences: Tris-HCl has a simpler propane-1,3-diol backbone substituted with a single amino and hydroxymethyl group, whereas Bis-Tris hydrochloride contains two additional 2-hydroxyethyl groups on the central amine. This structural complexity increases the molecular weight and hydrophilicity of Bis-Tris hydrochloride .

- Functional Implications: Tris-HCl is a staple buffer for pH 7–9, commonly used in electrophoresis and enzyme assays.

- Similarity Score : 0.88, reflecting shared diol and hydrochloride motifs but differing amine substitutions .

Comparison with Bis-Tris (CAS 6976-37-0)

- Structural Differences: The absence of a hydrochloride group in Bis-Tris reduces its ionic character compared to its hydrochloride derivative. This impacts solubility and buffering mechanisms, as the non-protonated amine in Bis-Tris may require pH adjustment for activation .

- Applications : Bis-Tris is employed in gel electrophoresis (e.g., NuPAGE® systems) due to its low conductivity and compatibility with reducing agents, whereas the hydrochloride form may prioritize stability in solution .

- Similarity Score : 0.65, indicating significant divergence due to the hydrochloride modification .

Comparison with Other Hydrochloride Derivatives

- 2-((Methylamino)methyl)propane-1,3-diol hydrochloride (CAS 2172022-66-9): The methylamino substitution reduces hydrophilicity compared to Bis-Tris hydrochloride, likely limiting its use in aqueous biological systems .

準備方法

Step 1: Preparation of Ethylene Oxide Saturated Solution

A sodium bisulfite solution (5 g in 10 mL water) is mixed with 50 mL dehydrated alcohol. Ethylene oxide gas is introduced until saturation reaches 8–20% (w/w). This step avoids high-pressure conditions associated with direct gas-phase reactions.

Key Parameters:

| Component | Quantity | Role |

|---|---|---|

| Sodium bisulfite | 5 g | Stabilizer |

| Dehydrated alcohol | 50 mL | Solvent |

| Ethylene oxide | Saturated | Reactant |

Step 2: Reaction with Tris Under Alkaline Conditions

The saturated ethylene oxide solution (100 mL) is heated to 30–35°C, followed by the addition of Tris (60 g). After 2 hours, a sodium hydroxide solution (20 g in 20 mL water) is introduced to maintain pH 9.5–10.0 for 6–8 hours. The reaction proceeds via nucleophilic substitution, forming the Bis-Tris intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 30–35°C |

| pH | 9.5–10.0 |

| Reaction Time | 6–8 hours |

Step 3: Isolation and Purification

The product is isolated via vacuum distillation, followed by hot filtration and recrystallization in dehydrated alcohol. Cooling yields white crystalline Bis-Tris hydrochloride with ≥98% purity (titration).

Yield and Purity:

Industrial-Scale Modifications

Commercial producers like Sigma-Aldrich and Fujifilm Wako employ variations of the above method to meet specific purity grades:

BioPerformance Certification

For cell culture applications, additional purification steps such as ion-exchange chromatography are implemented to eliminate endotoxins and nucleases.

Certification Standards:

| Grade | Specification | Product Code |

|---|---|---|

| BioUltra | ≥99.0% (NT) | 14879 |

| BioXtra | ≥98.0% (titration) | B7535 |

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid under controlled conditions to form the hydrochloride salt. Fujifilm Wako specifies a final pH range of 3.5–5.5 for the 0.1 mol/L solution.

Acidification Parameters:

| Parameter | Value |

|---|---|

| HCl Concentration | 1–2 M |

| Final pH | 3.5–5.5 |

Analytical Characterization

Structural Confirmation

Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are used to verify the product. Key spectral features include:

Purity Assessment

Titration against standardized HCl remains the gold standard for purity quantification, with commercial products achieving ≥98.0%.

Challenges and Optimization

Q & A

Basic: What are the primary applications of Bis-Tris hydrochloride in biochemical research?

Bis-Tris hydrochloride is widely used as a buffering agent in pH-sensitive experiments due to its effective buffering range (pH 5.8–7.2). It is particularly valuable in:

- Protein Electrophoresis : Optimized for blue native PAGE (BN-PAGE) to preserve protein complexes in their native state .

- Yeast Culture : Maintains stable pH during fermentation and cell culture, minimizing metabolic disruptions .

- Enzyme Assays : Compatible with metal-sensitive enzymes due to low metal-chelation properties.

Methodological Insight : When preparing Bis-Tris buffers, dissolve the compound in ultrapure water at 20–25°C, adjust pH with HCl/NaOH, and filter-sterilize for cell culture applications. Avoid autoclaving, as excessive heat may degrade the buffer.

Basic: How is Bis-Tris hydrochloride synthesized, and what purity considerations are critical for research use?

Synthesis typically involves the reaction of tris(hydroxymethyl)aminomethane (TRIS) with ethylene oxide under controlled alkaline conditions, followed by hydrochlorination. Key purity considerations include:

- Residual Solvents : Ensure ≤0.1% ethylene oxide via gas chromatography-mass spectrometry (GC-MS).

- Ionic Contaminants : Use ion-exchange chromatography to verify chloride ion content (theoretical: ~21.5% w/w) .

Methodological Insight : For laboratory-scale synthesis, monitor reaction temperature (≤40°C) to prevent side products. Post-synthesis, recrystallize from ethanol/water (1:3 v/v) to achieve ≥99% purity.

Advanced: How does Bis-Tris hydrochloride’s buffering capacity compare to MES in yeast culture, and what experimental factors influence this?

Bis-Tris and MES buffers exhibit distinct buffering profiles:

- pH Range : Bis-Tris (5.8–7.2) vs. MES (6.0–7.0). Bis-Tris is superior for long-term yeast cultures due to reduced pH drift at 37°C .

- Ionic Strength : Bis-Tris maintains lower ionic strength, minimizing osmotic stress on yeast cells.

Data Contradiction Analysis : While MES is cheaper, studies report Bis-Tris enhances biomass yield by 15–20% in S. cerevisiae cultures. However, contradictory data exist for P. pastoris, where MES outperforms Bis-Tris at pH 6.4. Validate buffer choice with pilot growth curves.

Advanced: What challenges arise when using Bis-Tris hydrochloride in BN-PAGE, and how can they be mitigated?

BN-PAGE with Bis-Tris buffers may face:

- Protein Aggregation : Caused by residual Coomassie dye interactions. Pre-run gels at 100V for 30 min to remove excess dye .

- Gel Polymerization Issues : Bis-Tris inhibits free radicals. Use 0.025% ammonium persulfate (APS) and 0.1% TEMED for acrylamide polymerization.

Methodological Insight : For membrane proteins, supplement buffers with 0.1% n-dodecyl-β-D-maltoside (DDM) to prevent denaturation.

Advanced: How does Bis-Tris hydrochloride interact with divalent cations in enzymatic assays, and how can this be quantified?

Bis-Tris weakly chelates Mg²⁺ and Ca²⁺ (log K ≈ 1.5–2.0), which is negligible compared to EDTA (log K > 8). To quantify interference:

- Isothermal Titration Calorimetry (ITC) : Measure binding constants for Mg²⁺/Ca²⁺.

- Enzyme Activity Assays : Compare kinetics in Bis-Tris vs. HEPES buffers. For example, Taq DNA polymerase activity drops <5% in Bis-Tris with 1 mM Mg²⁺, making it suitable for PCR .

Advanced: What analytical techniques are recommended for characterizing Bis-Tris hydrochloride stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~215°C) and hygroscopicity.

- NMR Spectroscopy : Monitor structural integrity after 6 months at 4°C (1H NMR: δ 3.6 ppm for hydroxyethyl groups) .

- HPLC-PDA : Detect degradation products (e.g., TRIS derivatives) using a C18 column and 0.1% TFA mobile phase.

Data Contradiction Analysis : While safety sheets claim stability at 25°C, independent studies report 5% degradation after 12 months. Store at −20°C in desiccated vials for long-term use.

Advanced: How can researchers resolve discrepancies in reported pKa values for Bis-Tris hydrochloride?

Literature pKa values for Bis-Tris range from 6.3–6.8 due to:

- Ionic Strength Effects : Use the Davies equation to correct pKa for buffer concentrations >100 mM.

- Temperature Dependence : pKa decreases by 0.03 units per °C rise (20–37°C).

Methodological Insight : Standardize measurements using a pH meter calibrated with NIST traceable buffers (pH 4.0, 7.0, 10.0) at 25°C.

Advanced: What strategies optimize Bis-Tris hydrochloride’s use in cryo-electron microscopy (cryo-EM) sample preparation?

- Concentration Optimization : Use 10–20 mM Bis-Tris to prevent aggregation without obscuring protein details.

- Vitrification : Add 0.01% fluorinated surfactants (e.g., FC-12) to reduce air-water interface denaturation.

Methodological Insight : For membrane proteins, combine Bis-Tris with 0.5% glyco-diosgenin (GDN) for enhanced stability during grid freezing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。